4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2)15(20)17-7-8-18(16)14(19)12-9-10-5-4-6-11(21-3)13(10)22-12/h4-6,9H,7-8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOFSXFWNKACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 7-methoxy-1-benzofuran-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(7-hydroxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one.
Reduction: Formation of 4-(7-methoxy-1-benzofuran-2-hydroxyl)-3,3-dimethylpiperazin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity, while the piperazine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
Core Heterocycle Impact: The benzofuran core in the target compound may offer distinct electronic properties compared to imidazopyridazine (e.g., reduced planarity), affecting binding to targets like PAR2 .
Methoxy groups (common in the target compound and ) may increase lipophilicity and membrane permeability but could also influence oxidative metabolism.
Synthetic Considerations: Coupling reactions (e.g., benzofuran-carbonyl to piperazinone) may require optimized conditions, as seen in ’s trifluoroacetic acid-mediated deprotection steps . Salt formation (e.g., hydrochloride in ) is a viable strategy to enhance solubility for piperazinone derivatives .
Biological Activity
4-(7-Methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzofuran moiety and a carbonyl group. Its molecular formula is C17H20N2O3, with a molecular weight of approximately 300.35 g/mol. The presence of the methoxy group and the benzofuran ring suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).
1. CNS Activity
Research indicates that compounds similar to 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one exhibit significant CNS activity. For instance, related benzofuran derivatives have been shown to possess anxiolytic and antidepressant properties through modulation of serotonin receptors . This suggests that the compound may also influence serotonergic pathways, potentially offering therapeutic effects for mood disorders.
2. Anti-inflammatory Properties
In some studies, benzofuran derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. The mechanism may involve the suppression of NF-kB activation and subsequent reduction in TNF-alpha and IL-6 levels.
3. Cardiovascular Effects
The compound's potential impact on cardiovascular health has been noted, particularly in relation to cardiac arrhythmias. Similar compounds have been reported to stabilize cardiac membranes and reduce arrhythmic events .
The biological activity of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one could be attributed to several mechanisms:
- Serotonin Receptor Modulation : By interacting with serotonin receptors (5-HT), the compound may enhance mood regulation and exhibit anxiolytic effects.
- Inhibition of Inflammatory Pathways : The compound may inhibit key inflammatory mediators, leading to reduced oxidative stress and inflammation in tissues.
Case Study 1: Anxiolytic Effects
A study involving a related benzofuran derivative demonstrated significant anxiolytic effects in animal models. The results indicated that administration led to decreased anxiety-like behavior in elevated plus-maze tests, supporting the hypothesis that these compounds can modulate anxiety pathways through serotonergic mechanisms .
Case Study 2: Cardiovascular Protection
Another study evaluated the cardiovascular protective effects of similar compounds in models of induced cardiac stress. Results showed that treatment with these compounds significantly reduced the incidence of arrhythmias and improved survival rates in subjects subjected to stress tests .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
